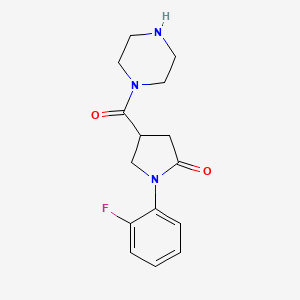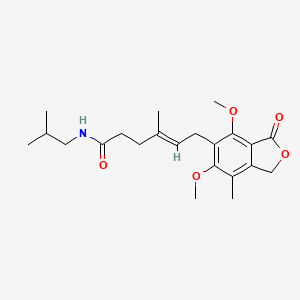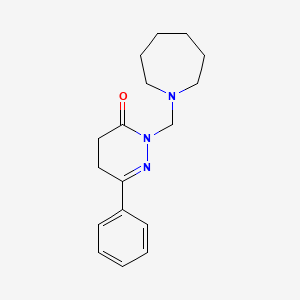![molecular formula C15H20ClN3O4S B10986699 N-(4-chlorobenzyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide](/img/structure/B10986699.png)
N-(4-chlorobenzyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-クロロベンジル)-N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-3-メチルブタンアミドは、その系統名としても知られており、合成有機化合物です。その特性と用途について探求していきましょう。
2. 製法
合成経路:: この化合物の合成経路には、以下のステップが含まれます。
アミン基の保護: L-アラニンのアミン基は、適切な保護基を用いて保護されます。
4-クロロベンジルクロリドとの反応: 保護されたL-アラニンは、4-クロロベンジルクロリドと反応して目的の化合物を生成します。
脱保護: 保護基を除去して最終生成物を得ます。
工業生産:: 工業生産方法は通常、最適化された条件を用いた大規模合成を含み、高収率を達成します。
3. 化学反応の分析
反応::置換反応: この化合物は、クロロベンジル基の存在により求核置換反応を起こす可能性があります。
酸化および還元反応: 反応条件に応じて、酸化または還元プロセスに関与する可能性があります。
置換: 水酸化ナトリウム (NaOH) や水酸化カリウム (KOH) などの試薬が一般的に使用されます。
酸化: 過マンガン酸カリウム (KMnO₄) や過酸化水素 (H₂O₂) などの酸化剤。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤。
主要な生成物:: 主要な生成物は、特定の反応条件と関与する置換基によって異なります。
4. 科学研究における用途
この化合物は、さまざまな分野で用途が見られます。
医学: 潜在的な医薬品特性について調査されています。
化学: 有機合成におけるビルディングブロックとして使用されます。
工業: 材料科学または化学製造において用途がある可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-[(4-CHLOROPHENYL)METHYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include chlorinating agents, amines, and thiol compounds. The reaction conditions may vary, but they generally require controlled temperatures and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are crucial to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
(2S)-N-[(4-CHLOROPHENYL)METHYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
(2S)-N-[(4-CHLOROPHENYL)METHYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
正確な作用機序は、現在も研究が進められている分野です。特定の分子標的または経路と相互作用し、細胞プロセスに影響を与えると考えられています。
6. 類似の化合物との比較
この化合物の特性と用途を完全に理解するには、さらなる研究と実験データが不可欠です。
類似化合物との比較
Similar Compounds
- (2S)-N-[(4-BROMOPHENYL)METHYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE
- (2S)-N-[(4-FLUOROPHENYL)METHYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE
- (2S)-N-[(4-METHYLPHENYL)METHYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE
Uniqueness
The uniqueness of (2S)-N-[(4-CHLOROPHENYL)METHYL]-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE lies in its specific chemical structure, which imparts distinct physical and chemical properties
特性
分子式 |
C15H20ClN3O4S |
|---|---|
分子量 |
373.9 g/mol |
IUPAC名 |
(2S)-N-[(4-chlorophenyl)methyl]-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]propanamide |
InChI |
InChI=1S/C15H20ClN3O4S/c1-10(14(20)17-8-11-2-4-12(16)5-3-11)18-15(21)19-13-6-7-24(22,23)9-13/h2-5,10,13H,6-9H2,1H3,(H,17,20)(H2,18,19,21)/t10-,13?/m0/s1 |
InChIキー |
LZXQCXRCTARUHU-NKUHCKNESA-N |
異性体SMILES |
C[C@@H](C(=O)NCC1=CC=C(C=C1)Cl)NC(=O)NC2CCS(=O)(=O)C2 |
正規SMILES |
CC(C(=O)NCC1=CC=C(C=C1)Cl)NC(=O)NC2CCS(=O)(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B10986626.png)
![N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B10986631.png)
![N-(3-chloro-4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B10986643.png)
![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide](/img/structure/B10986646.png)
![N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-valine](/img/structure/B10986647.png)
![N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-beta-alanine](/img/structure/B10986659.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B10986673.png)
![N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10986679.png)
![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10986680.png)
![N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-6-(1H-pyrrol-1-yl)hexanamide](/img/structure/B10986689.png)

![methyl 5-(2-methoxyphenyl)-2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10986710.png)

